5-Oxaspiro[2.5]octan-1-amine hydrochloride
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Overview
Description
5-Oxaspiro[2.5]octan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.65. The purity is usually 95%.
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Scientific Research Applications
Diversity-Oriented Synthesis of Azaspirocycles
Multicomponent condensation involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane has facilitated the rapid access to omega-unsaturated dicyclopropylmethylamines. These building blocks are further transformed into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination. The resulting functionalized pyrrolidines, piperidines, and azepines are significant scaffolds for chemistry-driven drug discovery, illustrating the versatility of 5-Oxaspiro[2.5]octan-1-amine hydrochloride in synthetic applications (Wipf, Stephenson, & Walczak, 2004).
Electrophile Amination of C-H-Acidic Compounds
The electrophilic amination of C-H-acidic compounds with 1-Oxa-2-azaspiro[2.5]octane demonstrates its utility in introducing a 1-hydroxycyclohexylamino group at the acidic position. This step is crucial for stabilizing the intermediate, leading to the synthesis of disubstituted 1,4-diazaspiro[4.5]decanones. Such reactions open new avenues for creating geminal diamino acid derivatives, showcasing the compound's role in novel synthetic pathways (Andreae, Schmitz, Wulf, & Schulz, 1992).
Synthesis of Spirocyclic Chroman Derivatives
The synthesis of spirocyclic chroman derivatives from 5-hydroxymethyl-1-oxaspiro[2.5]octa-5,7-dien-4-one demonstrates the potential of this compound in creating complex organic frameworks. These chromans react with sodium salt of p-chlorothiophenol to produce thiomethoxy derivatives, illustrating the compound's versatility in synthesizing structurally diverse molecules (Cacioli & Reiss, 1984).
Enantioselective Approaches to Spirocycles
The design and synthesis of novel thia/oxa-azaspiro[3.4]octanes through enantioselective approaches highlight the compound's importance in drug discovery. These spirocycles serve as multifunctional, structurally diverse modules, underlining the compound's utility in creating enantioselective scaffolds for potential therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).
Safety and Hazards
This compound is classified as a warning under the Globally Harmonized System (GHS). It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .
Properties
IUPAC Name |
5-oxaspiro[2.5]octan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-7(6)2-1-3-9-5-7;/h6H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCYOYWCPDRINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2N)COC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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